molecular formula C8H14O2S B2708063 1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one CAS No. 1935893-64-3

1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one

Cat. No.: B2708063
CAS No.: 1935893-64-3
M. Wt: 174.26
InChI Key: AEZIXXSDQGUEHC-UHFFFAOYSA-N
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Description

1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . . This compound is characterized by the presence of an oxane ring and a sulfanyl group attached to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one typically involves the reaction of oxan-3-ylmethanol with ethanethiol in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Halogenated or aminated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-[(Oxan-2-ylmethyl)sulfanyl]ethan-1-one: Similar structure but with the oxane ring attached at a different position.

    1-[(Oxan-4-ylmethyl)sulfanyl]ethan-1-one: Another positional isomer with the oxane ring attached at the fourth position.

    1-[(Oxan-3-ylmethyl)sulfanyl]propan-1-one: Similar structure but with a propanone moiety instead of ethanone.

Uniqueness

1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one is unique due to its specific structural arrangement, which can influence its reactivity and biological activity .

Properties

IUPAC Name

S-(oxan-3-ylmethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-7(9)11-6-8-3-2-4-10-5-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZIXXSDQGUEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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